2-Deoxy-D-glucose is a glucose analog that plays a significant role in metabolic studies and therapeutic applications. It is primarily known for its ability to inhibit glycolysis, the metabolic pathway that converts glucose into pyruvate, thereby reducing energy production in cells. This compound has garnered attention in various fields, including cancer research, neurobiology, and metabolic disorders.
2-Deoxy-D-glucose can be derived from glucose through a simple chemical modification where the hydroxyl group on the second carbon atom is replaced with a hydrogen atom. This modification allows it to mimic glucose while disrupting normal metabolic processes. It is often synthesized in laboratories for research purposes.
2-Deoxy-D-glucose falls under the category of carbohydrate derivatives and is classified as a hexose sugar. Its structural similarity to glucose allows it to compete with glucose for transport and phosphorylation by hexokinase enzymes.
The synthesis of 2-Deoxy-D-glucose can be achieved through several methods:
The molecular formula of 2-Deoxy-D-glucose is . Its structure can be represented as follows:
2-Deoxy-D-glucose participates in several key reactions:
The inhibition of glycolysis by 2-Deoxy-D-glucose leads to an accumulation of upstream metabolites such as glucose-6-phosphate and fructose-6-phosphate, which can be measured using techniques like liquid chromatography mass spectrometry.
The mechanism by which 2-Deoxy-D-glucose exerts its effects involves:
Studies have shown that treatment with 2-Deoxy-D-glucose results in decreased levels of ATP and increased levels of glycolytic intermediates, indicating its potent inhibitory effects on cellular metabolism.
In Bacillus cereus subsp. cytotoxis NVH 391-98, the biosynthesis of UDP-2-deoxy-sugars occurs via a dedicated operon encoding two critical enzymes. This operon consists of UGlcNAcDH (UDP-N-acetylglucosamine 6-dehydrogenase) and UXNAcS (UDP-2-acetamido-2-deoxyxylose synthase), which are co-transcribed to ensure coordinated expression. The genes overlap by 4 nucleotides, indicating tight transcriptional coupling essential for metabolic efficiency. UGlcNAcDH catalyzes the initial oxidation step, while UXNAcS performs the subsequent decarboxylation to form UDP-2-acetamido-2-deoxyxylose (UDP-XylNAc). This operonic organization is evolutionarily conserved in pathogenic Bacillus species, including B. anthracis and B. thuringiensis, suggesting a critical role in virulence or environmental adaptation [3] [6].
Table 1: Operon Components in Bacillus cereus
Gene Symbol | Gene Name | Function | Product |
---|---|---|---|
UGlcNAcDH | UDP-GlcNAc 6-dehydrogenase | Oxidation of UDP-GlcNAc | UDP-GlcNAcA |
UXNAcS | UDP-XylNAc synthase | Decarboxylation of UDP-GlcNAcA | UDP-XylNAc |
UDP-N-acetylglucosamine 6-dehydrogenase (UGlcNAcDH) initiates the biosynthesis pathway by converting UDP-N-acetylglucosamine (UDP-GlcNAc) into UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA). This reaction involves the NAD+-dependent oxidation of the C6 hydroxyl group of UDP-GlcNAc to a carboxyl group. Structural studies reveal that UGlcNAcDH exhibits absolute specificity for UDP-GlcNAc and cannot utilize UDP-glucose or UDP-galactose as substrates. The enzyme operates as a dimer, with each monomer containing a Rossmann fold for NAD+ binding. Site-directed mutagenesis confirms that residues Lys-129 and Asp-133 are critical for catalytic activity, likely by facilitating proton transfer during oxidation [3] [6].
The decarboxylation of UDP-GlcNAcA to UDP-XylNAc is catalyzed by UXNAcS, a NAD+-dependent decarboxylase unique to Bacillus pathogens. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and requires exogenous NAD+ for activity. The reaction proceeds via a three-step mechanism:
Table 2: Key Catalytic Features of UXNAcS
Property | Specification |
---|---|
Cofactor | NAD+ (exogenous) |
Catalytic Efficiency (kₘ/Kₘ) | 7 mM⁻¹·s⁻¹ |
Inhibitors | NADH (complete inhibition at 1 mM) |
Quaternary Structure | Dimer |
Substrate Specificity | Strict for UDP-GlcNAcA |
The substrate recognition mechanisms of UDP-sugar-processing enzymes are governed by structural features of their active sites:
Table 3: Substrate Specificity Profiles of Key Enzymes
Enzyme | Source | Preferred Substrate(s) | Kₘ (mM) | Inactive Substrates |
---|---|---|---|---|
UXNAcS | Bacillus cereus | UDP-GlcNAcA | 0.5 ± 0.1 | UDP-GlcA, UDP-GalA |
AtUSP | Arabidopsis thaliana | GlcA-1-P, GalA-1-P | 1.3 (GlcA-1-P) | GlcNAc-1-P, GalNAc-1-P |
bGalE | Bifidobacterium longum | UDP-Glc, UDP-Gal, UDP-GlcNAc | 0.2–0.4 | None |
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